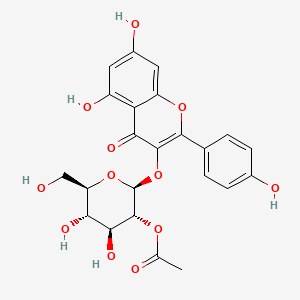

2''-Acétylastragaline

Vue d'ensemble

Description

2’'-Acetylastragalin is a compound isolated from the aerial parts of Delphinium staphisagria . It has an IC50 value of 6.5 μM for Vero cells and exhibits trypanocidal activity .

Molecular Structure Analysis

The molecular formula of 2’'-Acetylastragalin is C23H22O12 . Its average mass is 490.414 Da and its monoisotopic mass is 490.111115 Da . It has 5 defined stereocentres .

Physical and Chemical Properties Analysis

2’'-Acetylastragalin has a density of 1.7±0.1 g/cm3 . Its boiling point is 797.2±60.0 °C at 760 mmHg . The compound has a molar refractivity of 114.0±0.4 cm3 . It has 12 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds .

Applications De Recherche Scientifique

Activité anti-trypanosomique

L'acétylastragaline 2'', isolée des parties aériennes de Delphinium staphisagria, a été évaluée pour ses activités anti-trypanosomales . Cela suggère son utilisation potentielle dans le traitement ou la prévention des infections causées par des organismes protozoaires appartenant au sous-ordre des Trypanosomatida .

Agents anti-inflammatoires et antimicrobiens

Il a été rapporté que les flavonoïdes acylés, comme l'acétylastragaline 2'', ont des effets antimicrobiens et anti-inflammatoires potentiels . Cela indique que l'acétylastragaline 2'' pourrait être envisagée dans les développements futurs de médicaments, en particulier comme agents anti-inflammatoires et antimicrobiens .

Effets analgésiques et antinociceptifs

Il a été rapporté que les flavonoïdes acylés, y compris l'acétylastragaline 2'', présentent des effets analgésiques et antinociceptifs . Cela suggère que l'acétylastragaline 2'' pourrait potentiellement être utilisée dans la gestion de la douleur.

Activité antiparasitaire

Il a été rapporté que l'acétylastragaline 2'' a une activité antiparasitaire . Cela suggère son utilisation potentielle dans le traitement des infections parasitaires.

Affinités de liaison aux cibles moléculaires

Les simulations d'amarrage des flavonoïdes acylés ont révélé que ces composés, y compris l'acétylastragaline 2'', ont de fortes affinités de liaison aux cibles moléculaires . Cela indique que l'acétylastragaline 2'' pourrait potentiellement être utilisée dans le développement de médicaments ciblant des structures moléculaires spécifiques.

Inhibition de la métalloprotéinase matricielle (MMP)

Il a été constaté que certains flavonoïdes acylés ont de fortes affinités de liaison dans les domaines catalytiques 2 et 9 de la métalloprotéinase matricielle humaine (MMP) . Cela suggère que l'acétylastragaline 2'' pourrait potentiellement être utilisée dans le développement de médicaments qui inhibent la MMP.

Mécanisme D'action

Target of Action

2’‘-Acetylastragalin is a kaempferol O-glucoside that is the 2’‘-acetyl derivative of astragalin . It is isolated from the aerial parts of Delphinium staphisagria . The primary targets of 2’'-Acetylastragalin are the DNA gyrase subunit B (GyrB) from E. coli and Human matrix metallopeptidase (MMP) 2 and 9 catalytic domains .

Mode of Action

2’'-Acetylastragalin interacts with its targets by binding to them. The aromatic acyls i.e., galloyl derivatives appeared to improve efficacy through enhancement of the binding affinities to molecular targets due to plenty of donating and accepting centers .

Biochemical Pathways

It is known that the compound has potential antimicrobial, antiparasitic, anti-inflammatory, anti-nociceptive, analgesic, and anti-complementary effects .

Pharmacokinetics

It is known that the compound has an ic50 value of 65 μM for Vero cells .

Result of Action

The molecular and cellular effects of 2’'-Acetylastragalin’s action include its trypanocidal activity . It has been evaluated in vitro and in vivo for its anti-trypanosomal activities .

Action Environment

It is known that the compound is isolated from the aerial parts of delphinium staphisagria , suggesting that the plant’s growth conditions could potentially influence the compound’s properties.

Analyse Biochimique

Biochemical Properties

2’‘-Acetylastragalin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to exhibit strong binding affinities to molecular targets such as DNA gyrase subunit B from E. coli and human matrix metallopeptidase 2 and 9 catalytic domains . These interactions suggest that 2’'-Acetylastragalin may enhance the binding affinities to molecular targets due to its aromatic acyl groups, which provide plenty of donating and accepting centers . Additionally, it has been reported to inhibit metabotropic glutamate receptor (mglur1) with the lowest energy conformer .

Cellular Effects

2’'-Acetylastragalin influences various cellular processes and functions. It has been found to exhibit trypanocidal activity, which means it can kill Trypanosoma cruzi, the causative agent of Chagas disease . This compound affects cell signaling pathways, gene expression, and cellular metabolism by interacting with specific molecular targets. For example, it has been shown to inhibit the activity of DNA gyrase, which is essential for bacterial DNA replication . This inhibition can lead to the disruption of cellular processes and ultimately cell death.

Molecular Mechanism

The molecular mechanism of 2’‘-Acetylastragalin involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the catalytic domains of human matrix metallopeptidase 2 and 9, inhibiting their activity . This inhibition can prevent the degradation of extracellular matrix components, which is crucial for various cellular processes such as cell migration and invasion. Additionally, 2’'-Acetylastragalin inhibits the metabotropic glutamate receptor (mglur1), which can affect neurotransmission and synaptic plasticity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’‘-Acetylastragalin have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2’'-Acetylastragalin remains stable under specific conditions, allowing it to exert its trypanocidal activity over extended periods . Its degradation products and their potential effects on cellular function have not been extensively studied.

Dosage Effects in Animal Models

The effects of 2’‘-Acetylastragalin vary with different dosages in animal models. At lower doses, it has been shown to exhibit trypanocidal activity without causing significant toxicity At higher doses, it may cause adverse effects such as cytotoxicity and disruption of cellular processes

Metabolic Pathways

2’'-Acetylastragalin is involved in various metabolic pathways, including those related to flavonoid metabolism. It interacts with enzymes such as DNA gyrase and matrix metallopeptidase, affecting their activity and subsequently influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential as a modulator of cellular metabolism and its therapeutic potential for treating infections and other diseases.

Transport and Distribution

The transport and distribution of 2’‘-Acetylastragalin within cells and tissues involve interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 2’'-Acetylastragalin is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

2’‘-Acetylastragalin’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function within the cell

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O12/c1-9(25)32-22-19(31)17(29)15(8-24)34-23(22)35-21-18(30)16-13(28)6-12(27)7-14(16)33-20(21)10-2-4-11(26)5-3-10/h2-7,15,17,19,22-24,26-29,31H,8H2,1H3/t15-,17-,19+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQHAGXLGTSKL-OPCQMSRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(C(OC1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118356 | |

| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206734-95-3 | |

| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206734-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(2-O-Acetyl-β-D-glucopyranosyl)oxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorofuro[3,4-C]pyridin-3(1H)-one](/img/structure/B594201.png)

![3H-[1,2,4]Oxadiazolo[4,3-C]pyrimidine](/img/structure/B594208.png)

![1-(cyclohexylmethyl)-2-[(4-ethoxyphenyl)methyl]-N,N-diethylbenzimidazole-5-carboxamide](/img/structure/B594214.png)

![Methyl[1-(thiophen-3-yl)propan-2-yl]amine hydrochloride](/img/structure/B594215.png)

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)